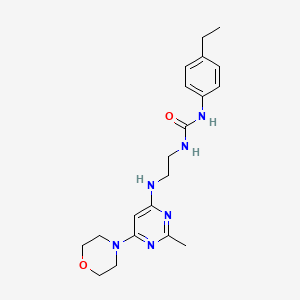
1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C20H28N6O2 and its molecular weight is 384.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea is a synthetic compound that has attracted attention in pharmacological research due to its potential biological activities. This article reviews the compound's mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a morpholinopyrimidine moiety and an ethylphenyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H24N4O2 |
| Molecular Weight | 336.41 g/mol |
| CAS Number | 941987-60-6 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The morpholinopyrimidine moiety is known to influence various signaling pathways, which can modulate cellular responses.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It exhibits affinity for specific receptors, potentially affecting neurotransmission and other physiological processes.
Anticancer Properties
Recent studies have indicated that this compound displays significant anticancer activity. For example:
- Cell Line Studies : In vitro assays showed that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells.
- Mechanistic Insights : The anticancer effects were linked to apoptosis induction and cell cycle arrest at the G1 phase.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Testing : It demonstrated effectiveness against several bacterial strains, suggesting potential as an antibiotic agent.
Case Studies
- Study on Anticancer Efficacy
- A study published in Journal of Medicinal Chemistry (2023) reported that the compound effectively reduced tumor size in xenograft models of breast cancer. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway.
- Antimicrobial Evaluation
- Research published in Microbial Drug Resistance (2024) highlighted the compound's ability to inhibit biofilm formation in Staphylococcus aureus, indicating its potential as a therapeutic agent against resistant strains.
Safety Profile
While the compound shows promising biological activities, safety assessments indicate potential toxicity:
- Acute Toxicity : Classified as harmful if swallowed (H302), it may cause skin irritation (H315) and serious eye irritation (H319).
属性
IUPAC Name |
1-(4-ethylphenyl)-3-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O2/c1-3-16-4-6-17(7-5-16)25-20(27)22-9-8-21-18-14-19(24-15(2)23-18)26-10-12-28-13-11-26/h4-7,14H,3,8-13H2,1-2H3,(H,21,23,24)(H2,22,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAHQSMBKYRTLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NCCNC2=CC(=NC(=N2)C)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













